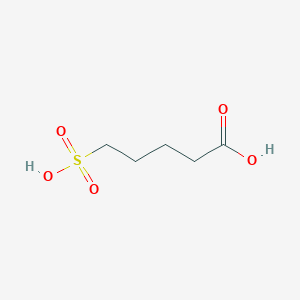

5-Sulfopentanoic acid

Description

5-Sulfopentanoic acid is an organic compound with the molecular formula C5H10O5S It is characterized by the presence of a sulfonic acid group attached to a pentanoic acid chain

Properties

IUPAC Name |

5-sulfopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5S/c6-5(7)3-1-2-4-11(8,9)10/h1-4H2,(H,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAZPKZPRMNATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89211-38-1 | |

| Record name | 5-sulfopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Sulfopentanoic acid typically involves the sulfonation of pentanoic acid derivatives. One common method is the reaction of pentanoic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition.

Industrial Production Methods: In industrial settings, 5-Sulfopentanoic acid can be produced through continuous flow processes where pentanoic acid is reacted with sulfur trioxide in the presence of a catalyst. This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Sulfopentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate derivatives.

Substitution: Various substituted pentanoic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- 5-Sulfopentanoic acid is utilized as a precursor in the synthesis of more complex organic compounds. Its sulfonic acid group enhances solubility and reactivity, making it a valuable intermediate in organic synthesis.

Synthetic Methods

- The compound is typically synthesized via the sulfonation of pentanoic acid derivatives. Common methods include:

- Reaction with sulfur trioxide or chlorosulfonic acid in inert solvents like dichloromethane or chloroform.

- Continuous flow processes for industrial production, which ensure high yield and purity.

Biological Applications

Precursor for Bioactive Compounds

- In biological research, 5-sulfopentanoic acid serves as a precursor for synthesizing biologically active molecules, contributing to drug development efforts.

Potential Therapeutic Uses

- Ongoing studies are investigating its role in enhancing the solubility and bioavailability of pharmaceutical compounds. The sulfonic group can improve drug characteristics, making it a candidate for various therapeutic applications.

Industrial Applications

Surfactants and Detergents

- The compound is employed in the production of surfactants and detergents due to its amphiphilic properties. Its ability to interact with both polar and non-polar substances makes it effective in cleaning formulations.

Catalysis

- 5-Sulfopentanoic acid can act as a chelating agent, forming strong ionic bonds with metal ions. This property is exploited in catalysis and various chemical reactions where metal ions play a crucial role.

Table 1: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Enhances solubility and reactivity |

| Biological Research | Precursor for bioactive compounds | Potential use in drug development |

| Industrial Chemistry | Production of surfactants | Effective in cleaning formulations |

| Catalysis | Chelating agent for metal ions | Facilitates various chemical reactions |

Case Study: Drug Development

Research has indicated that incorporating 5-sulfopentanoic acid into drug formulations can significantly enhance the solubility of poorly soluble drugs. A study demonstrated that formulations containing this compound exhibited improved bioavailability compared to standard formulations, highlighting its potential as an excipient in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-Sulfopentanoic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with metal ions and other positively charged species, making it useful in catalysis and as a chelating agent. Additionally, its ability to undergo various chemical reactions allows it to participate in complex biochemical pathways.

Comparison with Similar Compounds

Pentanoic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

4-Sulfobutanoic acid: Has a shorter carbon chain, affecting its physical and chemical properties.

6-Sulfohexanoic acid: Has a longer carbon chain, which can influence its solubility and reactivity.

Uniqueness: 5-Sulfopentanoic acid is unique due to its specific chain length and the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring strong acidic functionality and specific molecular interactions.

Biological Activity

5-Sulfopentanoic acid, a sulfonic acid derivative of pentanoic acid, has garnered attention for its potential biological activities, particularly in the context of metabolic processes and therapeutic applications. This compound is known for its role as a metabolite and its implications in various biological systems.

5-Sulfopentanoic acid is characterized by its sulfonate group, which enhances its solubility in water and influences its interaction with biological molecules. The chemical structure can be represented as follows:

- Chemical Formula : C₅H₁₁O₃S

- Molecular Weight : 150.21 g/mol

Biological Activity Overview

The biological activity of 5-sulfopentanoic acid can be categorized into several key areas:

-

Metabolic Role :

- It acts as a metabolite in various biochemical pathways, particularly in the metabolism of fatty acids.

- Studies indicate that it may influence gut microbiota and contribute to the production of short-chain fatty acids (SCFAs), which are essential for gut health and metabolic regulation.

-

Antimicrobial Properties :

- Preliminary research suggests that 5-sulfopentanoic acid exhibits antimicrobial activity against certain pathogens, potentially making it useful in developing new antimicrobial agents.

-

Anti-inflammatory Effects :

- There is growing evidence that compounds similar to 5-sulfopentanoic acid can modulate inflammatory responses, suggesting a potential therapeutic application in inflammatory diseases.

Case Studies and Experimental Evidence

- Metabolic Impact on Gut Health :

- Antimicrobial Activity :

- Anti-inflammatory Mechanisms :

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.